2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779913
InChI: InChI=1S/C14H14N4O2S3/c1-7-3-9-12(20)16-10(17-13(9)22-7)5-21-6-11(19)18-14-15-4-8(2)23-14/h3-4H,5-6H2,1-2H3,(H,15,18,19)(H,16,17,20)
SMILES:
Molecular Formula: C14H14N4O2S3
Molecular Weight: 366.5 g/mol

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14779913

Molecular Formula: C14H14N4O2S3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C14H14N4O2S3
Molecular Weight 366.5 g/mol
IUPAC Name 2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H14N4O2S3/c1-7-3-9-12(20)16-10(17-13(9)22-7)5-21-6-11(19)18-14-15-4-8(2)23-14/h3-4H,5-6H2,1-2H3,(H,15,18,19)(H,16,17,20)
Standard InChI Key QAGYWKNQUVADTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC=C(S3)C

Introduction

Synthesis Methods

The synthesis of compounds in this class typically involves multi-step organic synthesis techniques. These methods allow for precise control over the functionalization of the compound, often starting with the thieno[2,3-d]pyrimidine core and adding the sulfanyl and acetamide functionalities through subsequent reactions.

Potential Applications

Given the structural similarities to other thieno[2,3-d]pyrimidine derivatives, potential applications could include:

  • Pharmaceuticals: As inhibitors of kinases involved in inflammatory pathways.

  • Antimicrobial Agents: Some thieno[2,3-d]pyrimidine derivatives have shown antibacterial and antimycobacterial activity .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(1H-1,2,4-triazol-1-ylmethyl)phenylacetamideContains triazole and phenylacetamidePotential kinase inhibitor
6-methylthieno[2,3-d]pyrimidin-4(3H)-oneSimilar thieno structure without triazoleAntimicrobial properties
N-[4-(hydroxy(diphenyl)methyl)triazol-1-yl]phenylacetamideContains diphenyl instead of methylthienoModulates inflammatory responses
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideThieno[2,3-d]pyrimidine with benzothiazolePotential IRAK inhibitor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator